Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine
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Overview
Description
Bis(4-methyl-[1,1’-biphenyl]-3-yl)amine: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two 4-methylbiphenyl groups attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methyl-[1,1’-biphenyl]-3-yl)amine typically involves the coupling of 4-methylbiphenyl with an amine group. One common method is the reaction of 4-methylbiphenyl with an amine under catalytic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction conditions often include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Bis(4-methyl-[1,1’-biphenyl]-3-yl)amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Bis(4-methyl-[1,1’-biphenyl]-3-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Bis(4-methyl-[1,1’-biphenyl]-3-yl)amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its structural properties.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Bis(4-methyl-[1,1’-biphenyl]-3-yl)amine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. Additionally, the biphenyl structure can interact with aromatic systems in proteins and enzymes, affecting their activity.
Comparison with Similar Compounds
4,4’-Bis(methoxymethyl)-1,1’-biphenyl: This compound has similar structural features but with methoxy groups instead of amine groups.
1,1’-Biphenyl, 4-methyl-: A simpler biphenyl derivative with a single methyl group.
Uniqueness: Bis(4-methyl-[1,1’-biphenyl]-3-yl)amine is unique due to the presence of two 4-methylbiphenyl groups attached to an amine group, which imparts distinct chemical and physical properties. This structural arrangement allows for specific interactions and applications that are not possible with simpler biphenyl derivatives.
Properties
IUPAC Name |
2-methyl-N-(2-methyl-5-phenylphenyl)-5-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N/c1-19-13-15-23(21-9-5-3-6-10-21)17-25(19)27-26-18-24(16-14-20(26)2)22-11-7-4-8-12-22/h3-18,27H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUDUJIDSHFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)NC3=C(C=CC(=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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